molecular formula C26H44O27S2-2 B12326662 Porphyran

Porphyran

Cat. No.: B12326662
M. Wt: 852.7 g/mol
InChI Key: RIDUXJIEDWEUGS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Porphyran can be prepared using several methods, including physical, chemical, and enzymatic extraction techniques. The primary methods are:

    Physical Methods: These include hot-water extraction, ultrasonic-assisted extraction, and microwave-assisted extraction.

    Chemical Methods: These involve the use of dilute acid or alkali to extract this compound.

    Enzymatic Methods: Enzymatic extraction involves the use of specific enzymes, such as porphyranase, to degrade the cell walls and release this compound.

Chemical Reactions Analysis

Porphyran undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups on the polysaccharide chain are replaced with other groups.

Comparison with Similar Compounds

Porphyran is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:

    Agarose: Like this compound, agarose is a polysaccharide derived from red algae.

    Carrageenan: Another polysaccharide from red algae, carrageenan is used as a food additive and has gelling, thickening, and stabilizing properties.

    Fucoidan: Derived from brown algae, fucoidan has anticoagulant, antiviral, and anti-inflammatory properties.

This compound’s unique structure and diverse biological activities make it a valuable compound for various scientific and industrial applications. Its potential in medicine, biology, and industry continues to be explored, promising new advancements and applications in the future.

Biological Activity

Porphyran, a sulfated polysaccharide derived from the cell walls of red algae such as Porphyra, has garnered significant attention for its diverse biological activities. This article explores the structure, extraction methods, and various biological effects of this compound, supported by data tables and case studies.

Structure of this compound

This compound is primarily composed of alternating 1,4-linked α-l-galactopyranose-6-sulfate (L6S) and 1,3-linked β-d-galactopyranose (G) units. This unique structure contributes to its functional properties and bioactivities. The complexity of its structure affects its extraction and purification processes, which can influence its biological efficacy.

Extraction Methods

The extraction of this compound from Porphyra can be achieved through various methods, including:

  • Hot Water Extraction : Commonly used due to its simplicity and effectiveness in solubilizing this compound.
  • Enzymatic Hydrolysis : Utilizes specific enzymes to degrade polysaccharides into smaller oligosaccharides, enhancing bioactivity.
  • Chemical Degradation : Involves chemical agents to break down the polysaccharide chains.

The choice of extraction method significantly impacts the yield and biological activity of the resulting this compound.

Biological Activities

This compound exhibits a wide range of biological activities that make it a candidate for various therapeutic applications. The following table summarizes key activities and their respective effects:

Biological Activity Description References
Antioxidant Scavenges free radicals, reducing oxidative stress.
Antimicrobial Exhibits antifungal and antibacterial properties.
Anti-cancer Inhibits cancer cell proliferation in vitro.
Anti-inflammatory Reduces inflammation markers in various models.
Immunomodulatory Enhances immune response and activity.
Hypoglycemic Lowers blood sugar levels in diabetic models.
Hypolipidemic Reduces lipid levels in serum and liver.

Case Studies

  • Antioxidant Activity Assessment
    A study demonstrated that this compound extracted from Porphyra haitanensis showed significant antioxidant activity, measured using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a dose-dependent increase in antioxidant capacity, attributed to the presence of sulfated groups in its structure .
  • Anti-cancer Properties
    Research on Porphyra yezoensis this compound revealed its potential to inhibit the growth of human cancer cell lines, including breast and liver cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Immunomodulatory Effects
    An investigation into the immunomodulatory effects of this compound showed that it could enhance macrophage activity, promoting phagocytosis and cytokine production in vitro .
  • Hypoglycemic Effects
    In a study involving high-fat diet-induced obese mice, this compound supplementation resulted in reduced fat accumulation in liver and adipose tissues while improving glucose tolerance .

Properties

Molecular Formula

C26H44O27S2-2

Molecular Weight

852.7 g/mol

IUPAC Name

[6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3-[4-[3,4-dihydroxy-5-methoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C26H46O27S2/c1-43-19-9(5-45-54(37,38)39)49-24(15(33)13(19)31)53-22-12(30)8(4-28)48-26(18(22)36)51-20-10(6-46-55(40,41)42)50-25(16(34)14(20)32)52-21-11(29)7(3-27)47-23(44-2)17(21)35/h7-36H,3-6H2,1-2H3,(H,37,38,39)(H,40,41,42)/p-2

InChI Key

RIDUXJIEDWEUGS-UHFFFAOYSA-L

Canonical SMILES

COC1C(OC(C(C1O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(C(OC(C4O)OC)CO)O)COS(=O)(=O)[O-])CO)O)COS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.